![molecular formula C18H38O2S B14184343 2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol CAS No. 872717-98-1](/img/structure/B14184343.png)
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C18H38O2S It is characterized by the presence of a long tetradecyl chain attached to a sulfanyl group, which is further connected to an ethoxyethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of tetradecyl mercaptan with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Tetradecyl mercaptan (C14H29SH) is reacted with ethylene oxide (C2H4O) in the presence of a base catalyst such as sodium hydroxide (NaOH).
Step 2: The reaction mixture is stirred at a temperature of around 50-60°C for several hours.
Step 3: The product is then purified using standard techniques such as distillation or chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance efficiency and yield. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides (R-S(O)-R’) and sulfones (R-SO2-R’).
Reduction: Tetradecyl mercaptan (C14H29SH).
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: Used as a surfactant or emulsifying agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol is largely dependent on its structural features. The long tetradecyl chain allows the compound to interact with lipid bilayers, making it useful in studies involving membrane dynamics. The sulfanyl group can participate in redox reactions, potentially affecting cellular redox states. The ethoxyethanol moiety provides hydrophilicity, enabling the compound to interact with aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Aminoethoxy)ethoxy]ethanol
- 2-[2-(Ethylamino)ethoxy]ethan-1-ol
Uniqueness
2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid interactions and membrane studies. In contrast, similar compounds with shorter alkyl chains or different functional groups may not exhibit the same level of interaction with lipid bilayers or may have different solubility profiles.
Propriétés
Numéro CAS |
872717-98-1 |
|---|---|
Formule moléculaire |
C18H38O2S |
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
2-(2-tetradecylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C18H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-21-18-16-20-15-14-19/h19H,2-18H2,1H3 |
Clé InChI |
LFMCUHZOSGVTEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCSCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
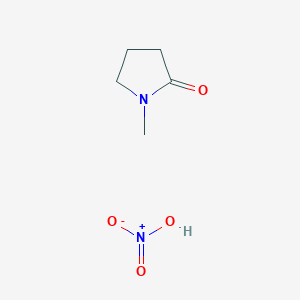
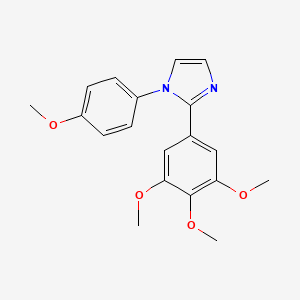

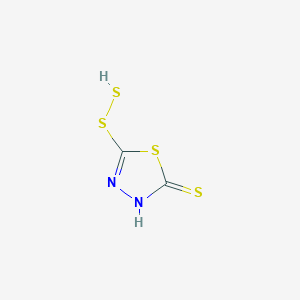
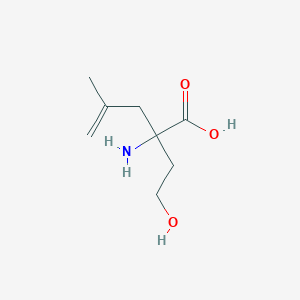
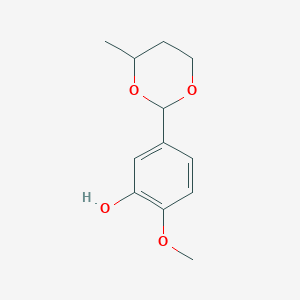
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
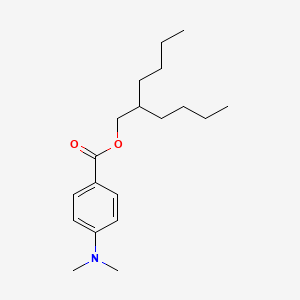
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
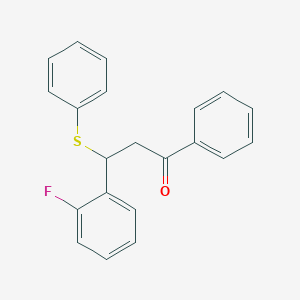

![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
